(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid
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Overview
Description
Phenylalanyltryptophan is a dipeptide composed of the amino acids phenylalanine and tryptophan It is an endogenous metabolite that plays a significant role in various biological processes Phenylalanine is an essential amino acid, while tryptophan is a precursor to several important biomolecules, including serotonin and melatonin
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylalanyltryptophan can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the deprotection and coupling of the N-terminal amino acid (tryptophan). The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, phenylalanyltryptophan can be produced using large-scale peptide synthesis techniques. These methods may include automated peptide synthesizers that allow for the efficient and high-throughput production of peptides. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of high-purity phenylalanyltryptophan suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Phenylalanyltryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can modify the functional groups on the phenylalanine or tryptophan residues.
Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and tryptophan, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of phenylalanine and tryptophan.
Substitution: Halogenated or nitrated derivatives of phenylalanine and tryptophan.
Scientific Research Applications
Phenylalanyltryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: Phenylalanyltryptophan is studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Research on phenylalanyltryptophan includes its potential therapeutic applications, such as its effects on neurotransmitter systems and its use as a biomarker for certain diseases.
Industry: The compound is utilized in the development of peptide-based drugs and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of phenylalanyltryptophan involves its interaction with various molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release phenylalanine and tryptophan, which then participate in their respective metabolic pathways. Phenylalanine is a precursor for the synthesis of tyrosine and catecholamines, while tryptophan is a precursor for serotonin and melatonin. These neurotransmitters and hormones play crucial roles in regulating mood, sleep, and other physiological processes.
Comparison with Similar Compounds
Phenylalanyltryptophan can be compared to other dipeptides and amino acid derivatives:
Similar Compounds: Phenylalanylglycine, tryptophylglycine, and tyrosyltryptophan.
Uniqueness: Phenylalanyltryptophan is unique due to the combination of phenylalanine and tryptophan, which imparts distinct chemical and biological properties. The presence of both aromatic amino acids allows for unique interactions with proteins and enzymes, making it a valuable compound in research.
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOUWKXLXDERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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